1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
CAS No.: 40230-95-3
Cat. No.: VC3726338
Molecular Formula: C12H13F3Si
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40230-95-3 |
|---|---|
| Molecular Formula | C12H13F3Si |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane |
| Standard InChI | InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3 |
| Standard InChI Key | FHGNUAFFHLVAJP-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Physical Properties
Molecular Structure and Identification
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a trifluoromethyl group at the para position and a trimethylsilyl-protected ethynyl group. This structural arrangement provides the compound with unique electronic properties that contribute to its reactivity and applications. The compound is registered with CAS number 40230-95-3 and is formally known by its IUPAC name trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane.
Key Physical and Chemical Properties
The physical and chemical properties of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene significantly influence its behavior in chemical reactions and its potential applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃Si |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 40230-95-3 |
| IUPAC Name | trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane |
| InChI | InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3 |
| InChI Key | FHGNUAFFHLVAJP-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C)C#CC1=CC=C(C=C1)C(F)(F)F |
| Physical State | Not specified in the available data |
The trifluoromethyl group significantly influences the compound's properties by enhancing its lipophilicity and stability, which are crucial factors for its applications in pharmaceutical and agrochemical research.
Synthetic Methodologies
Standard Synthetic Approaches
The synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene typically involves a palladium-catalyzed coupling reaction between 4-(trifluoromethyl)iodobenzene and trimethylsilylacetylene. This reaction follows the Sonogashira coupling protocol, which is widely employed for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
The general synthetic procedure involves the use of a palladium catalyst, often Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst, typically CuI. The reaction is carried out in the presence of a base such as triethylamine or diisopropylamine, which serves to neutralize the hydrogen halide formed during the reaction.
Alternative Synthetic Routes
While the Sonogashira coupling is the most common approach, alternative synthetic strategies have been explored. One such method involves the use of TMS-EBX (trimethylsilyl ethynyl benziodoxolone) reagents in combination with thiols, as demonstrated in the literature. For example, a protocol involving TBD (1,3,5-Triazabicyclo[4.4.0]dec-5-ene) and TBAF (tetra-n-butylammonium fluoride) has been employed for similar ethynylation reactions .
Another approach involves the direct functionalization of 4-trifluoromethylphenyl derivatives with trimethylsilylacetylene under appropriate catalytic conditions. These alternative methods offer potential advantages in terms of reaction efficiency and functional group tolerance .
Chemical Reactivity and Transformations
Key Reaction Pathways
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene participates in various chemical reactions due to its functional groups. The reactivity of this compound is primarily dominated by the trimethylsilyl-protected alkyne moiety and the trifluoromethyl group.
Deprotection Reactions
The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be selectively removed under mild conditions. This deprotection is typically achieved using fluoride sources such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction generates the corresponding terminal alkyne, which can then participate in further transformations .
A typical deprotection procedure involves treating the trimethylsilyl-protected alkyne with TBAF in THF at room temperature, followed by quenching with methanol. This approach has been demonstrated in related compounds, yielding the deprotected terminal alkyne in high yields .
Coupling Reactions
Following deprotection, the resulting terminal alkyne can participate in various coupling reactions:
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Sonogashira coupling with aryl or vinyl halides
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Click chemistry with azides to form 1,2,3-triazoles
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Glaser coupling to form diynes
The trifluoromethyl group, being electron-withdrawing, influences the electronic properties of the benzene ring and consequently affects the reactivity in these coupling reactions.
Oxidation and Reduction Transformations
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. These transformations typically employ oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can convert the compound into corresponding alkanes or alcohols. Reducing agents commonly used for these transformations include lithium aluminum hydride or sodium borohydride. The selectivity and outcome of these reactions are influenced by the reaction conditions and the specific reducing agent employed.
Applications in Scientific Research
Role in Organic Synthesis
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene serves as a valuable building block in organic synthesis. Its utility stems from the presence of both the trimethylsilyl-protected ethynyl group and the trifluoromethyl substituent, which allow for selective functionalization and modification.
In synthetic organic chemistry, this compound is particularly useful for:
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Constructing complex molecular architectures through sequential coupling reactions
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Introducing trifluoromethyl-containing fragments into target molecules
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Serving as a precursor for diverse trifluoromethylated acetylene derivatives with applications in medicinal chemistry
The compound's participation in Sonogashira coupling and other cross-coupling reactions facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks that are essential in creating pharmaceuticals and agrochemicals.
Materials Science Applications
The unique electronic properties imparted by the trifluoromethyl group make 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene valuable in materials science applications. The compound has been utilized in developing advanced materials with specific properties.
In particular, this compound has found applications in:
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Fluorinated polymers that exhibit enhanced chemical resistance and thermal stability
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Liquid crystal materials for display technologies, where its electronic properties can enhance device performance
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Electronic materials where the unique combination of the trifluoromethyl group and the alkyne functionality provides desirable electronic characteristics
The incorporation of this compound into polymer matrices can lead to improved performance in various applications such as coatings and adhesives, where resistance to chemical degradation and thermal stability are critical requirements.
Comparison with Related Compounds
Structural Analogs
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene can be compared with several structural analogs to understand the effect of specific structural features on the compound's properties and reactivity.
| Compound | Structural Differences | Key Property Differences |
|---|---|---|
| 4-Ethynyl-α,α,α-trifluorotoluene | Lacks the trimethylsilyl group | More reactive terminal alkyne; less stable; more susceptible to side reactions |
| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | Contains additional trifluoromethyl groups | Enhanced stability and lipophilicity; increased steric hindrance; potentially different electronic properties |
| Phenylacetylene | Lacks both trifluoromethyl and trimethylsilyl groups | Simpler structure; different electronic properties; less application-specific |
| 4-[(Trimethylsilyl)ethynyl]benzenesulfonamide | Contains sulfonamide instead of trifluoromethyl group | Different electronic properties; potential for hydrogen bonding; different applications in medicinal chemistry |
The unique combination of the trifluoromethyl and trimethylsilyl-ethynyl groups in 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene provides a balance of stability, reactivity, and versatility that distinguishes it from these structural analogs .
Functional Group Contributions
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Trifluoromethyl Group: Enhances lipophilicity, metabolic stability, and binding affinity in biological systems. It also affects the electronic distribution in the benzene ring, influencing reactivity patterns.
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Trimethylsilyl-Ethynyl Group: Serves as a protected form of the terminal alkyne, allowing for selective deprotection and subsequent functionalization. The trimethylsilyl group can be selectively removed under mild conditions to generate the terminal alkyne.
-
Benzene Ring: Provides structural rigidity and serves as a platform for the attachment of functional groups. The aromatic system also contributes to the compound's reactivity and electronic properties.
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